molecular formula C11H13NO2 B2852895 Benzyl azetidine-1-carboxylate CAS No. 1229705-38-7

Benzyl azetidine-1-carboxylate

Cat. No.: B2852895
CAS No.: 1229705-38-7
M. Wt: 191.23
InChI Key: WXOQIRHYGZFGBS-UHFFFAOYSA-N
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Description

Benzyl azetidine-1-carboxylate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. Azetidines are known for their ring strain, which imparts unique reactivity patterns, making them valuable intermediates in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl azetidine-1-carboxylate typically involves the reaction of azetidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Mechanism of Action

The mechanism of action of benzyl azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity is exploited in drug design to create compounds that can selectively interact with specific enzymes or receptors .

Comparison with Similar Compounds

Biological Activity

Benzyl azetidine-1-carboxylate, a compound featuring an azetidine ring and a carboxylate functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H13_{13}NO2_2 and a molecular weight of approximately 193.23 g/mol. The compound's structure includes a four-membered nitrogen-containing heterocycle (azetidine) which contributes to its unique reactivity and biological profile.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies indicate that this compound possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. For instance, it has shown effectiveness against various strains of bacteria and fungi in vitro.
  • Enzyme Inhibition : this compound has been reported to act as an inhibitor of specific enzymes, potentially modulating biochemical pathways relevant to disease processes. For example, it has been linked to the inhibition of long-chain acyl-CoA synthetase (ACSL1), which is crucial in lipid metabolism .
  • Immunosuppressive Effects : Related compounds have been identified as sphingosine-1-phosphate receptor agonists, suggesting potential applications in immunosuppression for organ transplantation or treatment of autoimmune diseases .
  • Cytotoxicity : Some derivatives of this compound have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with benzyl chloroformate under basic conditions, such as using triethylamine as a catalyst. This method allows for the production of high-purity compounds with controlled reaction conditions.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Escherichia coli and Candida albicans, reporting minimum inhibitory concentrations (MICs) that suggest its potential as an effective antimicrobial agent.
CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against C. albicans
This compound3216
  • Enzyme Inhibition Study : Research on the inhibition of ACSL1 revealed that this compound modified lysine residues critical for enzyme activity, leading to significant alterations in lipid metabolism pathways.

Future Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level will enhance understanding of its biological effects.
  • Therapeutic Applications : Exploration of its potential therapeutic uses in treating infections, metabolic disorders, and cancer is warranted based on preliminary findings.

Properties

IUPAC Name

benzyl azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOQIRHYGZFGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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